molecular formula C7H9NO2S B1579400 3-(2-Thienyl)-D-alanine CAS No. 62-57-5

3-(2-Thienyl)-D-alanine

Cat. No.: B1579400
CAS No.: 62-57-5
M. Wt: 103.1
InChI Key: WTOFYLAWDLQMBZ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-(2-thienyl)-D-alanine is an alanine derivative that is D-alanine in which one of the methyl hydrogens is replaced by a 2-thienyl group. It is a D-alpha-amino acid and a member of thiophenes. It derives from a D-alanine.

Scientific Research Applications

  • Biotechnological Production : 3-(2-Thienyl)-D-alanine is related to β-Alanine (3-aminopropionic acid), a naturally occurring β-type amino acid with significant roles in the metabolism of animals, plants, and microorganisms. β-Alanine is also a precursor to many industrial chemicals in medicine, food, and other fields. The shift towards biological production methods for β-alanine, due to environmental concerns and fossil fuel depletion, highlights the potential relevance of related compounds like this compound (Wang et al., 2021).

  • Metabolic Studies : Research from the 1950s identified that in tissue cultures, β-2-thienyl-DL-alanine acts as a phenylalanine antagonist. This finding suggests potential applications in studying metabolic pathways and possibly in the development of treatments for conditions where phenylalanine metabolism is a factor (Jacquez et al., 1952).

  • Chemical Synthesis : The compound has been used in the synthesis of derivatives like β-(3-pyridyl)-DL-alanine and β-(3-benzo[b]thienyl)-DL-alanine. Such synthetic processes could have implications in the development of new pharmaceuticals or biochemical research tools (Rao et al., 2009).

  • Bioorganic-Inorganic Interfaces : Studies involving alanine on silica surfaces have used related compounds to understand the bioorganic-inorganic interface, which is crucial in areas like nanoelectronics and biomineralization. Such research provides insights into the binding and dynamics of amino acids on surfaces (Ben Shir et al., 2010).

  • Fluorescent Chemosensing : Novel derivatives of thienylbenzoxazolyl-alanines have been synthesized for studying metal cation recognition in environmental and medicinal contexts. This highlights its potential in developing bioinspired fluorescent reporters for metal ion detection (Ferreira et al., 2018).

  • Antimicrobial Research : D-alanine derivatives, including those related to this compound, have been investigated for their role in bacterial metabolism, specifically in peptidoglycan synthesis. This research is crucial for developing novel antibacterial agents (Parker et al., 2020).

  • Cellular and Molecular Biology : The effects of β-3-thienyl-DL-alanine on cellular structures like zymogen granules in the exocrine pancreas have been studied, indicating its utility in cellular and molecular biology research (Hruban et al., 1962).

Properties

IUPAC Name

(2R)-2-amino-3-thiophen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOFYLAWDLQMBZ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62561-76-6
Record name beta-2-Thienyl-D-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062561766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-2-THIENYL-D-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4EM0CL5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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